(9Z,12Z)-十八-9,12-二烯-17-炔酸

描述

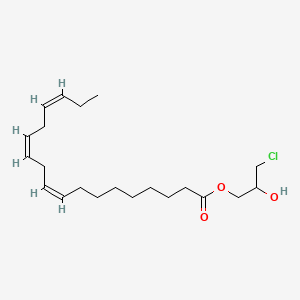

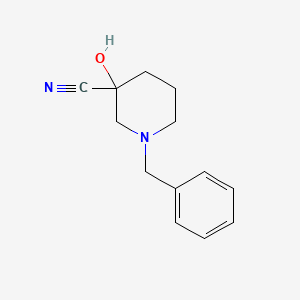

“(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid” is a type of fatty acid . It was isolated from Eichhornia crassipes for the first time using chromatographic techniques and identified using 1D and 2D NMR spectroscopic methods . The compound has a molecular formula of C18H32O2 and a molecular weight of 280.4455 .

Synthesis Analysis

The compound was isolated from Eichhornia crassipes using chromatographic techniques . The structure was confirmed using 1D and 2D NMR spectroscopic methods .

Molecular Structure Analysis

The molecular structure of “(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid” is represented by the formula C18H32O2 . The IUPAC Standard InChI is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.4455 . More detailed physical and chemical properties are not available in the search results.

科学研究应用

抗炎机制

共轭亚油酸 (CLA) 是一种十八二烯酸异构体的混合物,已被发现具有显着的抗炎特性。它因其在治疗炎症性肠病中的潜力而备受关注。CLA 的抗炎作用被认为是通过内质网和核机制发挥作用的,影响 PGE(2) 和 LTB(4) 等可诱导性类花生酸的产生,并调节过氧化物酶体增殖物激活受体 (PPAR) 调节的基因的表达 (Bassaganya-Riera、Hontecillas 和 Beitz,2002)。

健康益处

据报道,CLA 具有多种健康益处,包括抗癌、抗糖尿病、抗脂质生成和抗动脉粥样硬化的作用。研究表明 CLA 对免疫功能和骨骼建模具有潜在的积极作用。然而,具体的作用、剂量和作用机制,尤其是在人类中,在很大程度上仍是推测性的,需要进一步研究 (Khanal,2004)。

在炎症和代谢综合征中的作用

亚油酸 (LA) 是低密度脂蛋白的主要成分,可以被氧化形成各种衍生物,如羟基十八二烯酸。这些衍生物在调节与代谢综合征和癌症相关的炎症过程中起着至关重要的作用。它们影响各种细胞功能,并且可以产生有益或有害的作用,使得它们在疾病进展中的确切作用复杂且多方面。了解这些衍生物在疾病发展不同阶段的作用可以为新的治疗方法铺平道路 (Vangaveti、Jansen、Kennedy 和 Malabu,2016)。

反式脂肪酸和健康

虽然某些反式脂肪酸 (TFA) 以其对健康的不利影响而闻名,但反刍酸和油酸等其他反式脂肪酸被认为是可能预防各种疾病的功能性食品因素。它们也被考虑纳入药物治疗中。这突出了根据反式脂肪酸对健康的影响对其进行区分的必要性,促进了对其消费和监管采取更细致入微的方法 (Bessonov 和 Zaytseva,2016)。

作用机制

Target of Action

It’s known that linoleic acid and its derivatives play a significant role in various biological processes, including the regulation of gene expression through their effects on the activity of transcription factors .

Mode of Action

It’s suggested that this compound may interact with its targets, leading to changes in the activity of transcription factors and other proteins . The ω-alkyne moiety of Linoleic Acid Alkyne allows Cu (I)-catalyzed cycloaddition chemistry with other molecules containing an azide group .

Biochemical Pathways

Linoleic Acid Alkyne is thought to be involved in several biochemical pathways. Alkyne-containing natural products are widely distributed in microbes and plants, and great efforts have focused on discovering the biosynthetic enzymes and pathways for alkyne formation . A unique pathway to produce a terminal alkyne-containing amino acid has been discovered in the bacterium Streptomyces cattleya .

Pharmacokinetics

It’s known that the modification of lipid metabolism has become a possible way to treat diseases .

Result of Action

It’s known that linoleic acid and its derivatives can have neuroprotective and anti-inflammatory effects . They can act as antioxidants, stimulate lipid droplet biogenesis, and induce lipophagy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Linoleic Acid Alkyne. For instance, dietary intake of linoleic acid can impact blood lipid profiles . Furthermore, the presence of other molecules, such as those containing an azide group, can influence the compound’s action due to the potential for Cu (I)-catalyzed cycloaddition chemistry .

属性

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dien-17-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,6-7,9-10H,3-5,8,11-17H2,(H,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOFIMJJIQUNRW-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)